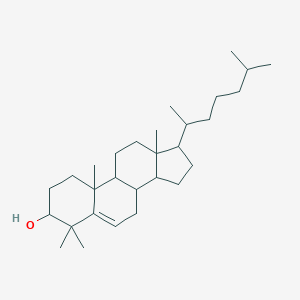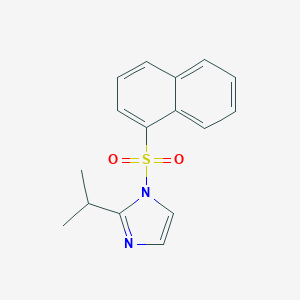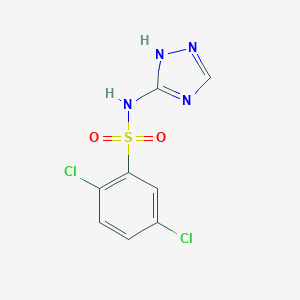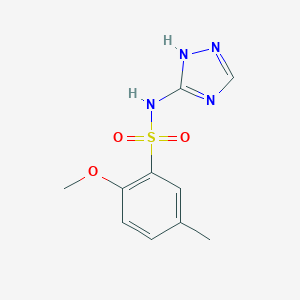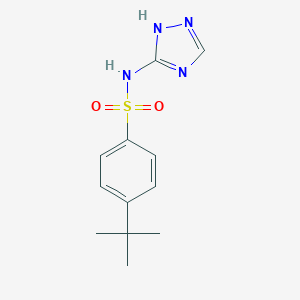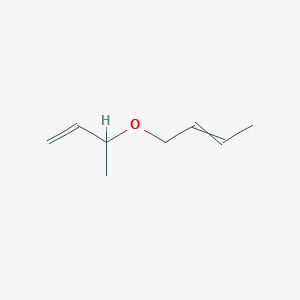
2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid is a complex organic compound with a unique structure that includes a decahydrocyclopenta[a]naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid typically involves multiple steps:
Formation of the Decahydrocyclopenta[a]naphthalene Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Functional Group Modifications: Introduction of the carboxymethyl and acetic acid groups can be achieved through various organic reactions such as alkylation and oxidation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Synthesis: Utilizing batch reactors for the initial cyclization and subsequent functional group modifications.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and minimize by-products.
Automated Purification Systems: Employing continuous chromatography systems for efficient purification.
Chemical Reactions Analysis
Types of Reactions
2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and receptor binding.
Materials Science: Its unique structure can be exploited in the design of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which 2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid exerts its effects depends on its application:
Biological Mechanisms: It may interact with specific enzymes or receptors, altering their activity and leading to changes in cellular processes.
Chemical Mechanisms: In chemical reactions, the compound’s functional groups participate in various transformations, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylacetic Acid: Similar in structure but lacks the decahydrocyclopenta[a]naphthalene core.
Cyclopentane Derivatives: Compounds with similar cyclopentane structures but different functional groups.
Uniqueness
2,3-Seco-5-androstan-17-one-2,3-dicarboxylic acid is unique due to its complex structure, which combines a decahydrocyclopenta[a]naphthalene core with multiple functional groups. This combination provides it with distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[6-(carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-18-8-7-14-12(13(18)5-6-15(18)20)4-3-11(9-16(21)22)19(14,2)10-17(23)24/h11-14H,3-10H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUQHWSIXGFNGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC(C3(C)CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922078 |
Source


|
| Record name | 2,2'-(3a,6-Dimethyl-3-oxododecahydro-1H-cyclopenta[a]naphthalene-6,7-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165-38-4 |
Source


|
| Record name | NSC148935 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(3a,6-Dimethyl-3-oxododecahydro-1H-cyclopenta[a]naphthalene-6,7-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)
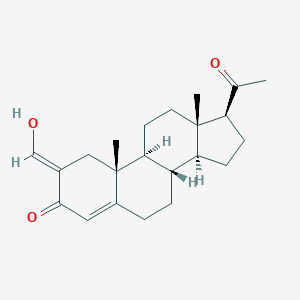

![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)
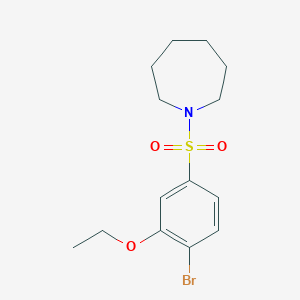
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)
